molecular formula C7H3BrFNO B2708988 4-Bromo-2-fluoro-6-hydroxybenzonitrile CAS No. 1227918-06-0

4-Bromo-2-fluoro-6-hydroxybenzonitrile

Cat. No. B2708988
CAS RN: 1227918-06-0
M. Wt: 216.009
InChI Key: ARDAEBQYIBXEMA-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4BrFN and a molecular weight of 182.017 g/mol . It is also known by other names, including p-bromobenzonitrile , 1-bromo-4-cyanobenzene , and 4-bromobenzoic acid nitrile . Let’s explore its properties and characteristics further.

Scientific Research Applications

Herbicide Development and Plant Resistance

  • A study highlights the engineering of herbicide resistance in plants through the expression of a bacterial gene that detoxifies bromoxynil, a compound structurally related to 4-Bromo-2-fluoro-6-hydroxybenzonitrile, demonstrating a method for enhancing plant resistance to herbicides (Stalker, Mcbride, & Malyj, 1988).

Synthetic Chemistry

  • The facile synthesis of 2-bromo-3-fluorobenzonitrile via halodeboronation of aryl boronic acids, demonstrating the utility of such transformations in creating halogenated aromatic nitriles, which could be relevant for synthesizing derivatives including this compound (Szumigala, Devine, Gauthier, & Volante, 2004).

Radiofluorination and Radiopharmaceuticals

properties

IUPAC Name

4-bromo-2-fluoro-6-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDAEBQYIBXEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C#N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 500-mL RBF was added 4-bromo-2-fluoro-6-[(phenylmethyl)oxy]benzonitrile (5 g, 16.33 mmol) and CH2Cl2 (100 mL). The flask was cooled in an ice-water bath and BBr3 (49.0 mL, 49.0 mmol) (solution in CH2Cl2) was added dropwise via syringe. The red solution was allowed to warm to room temperature over 1 hour. The solution was poured into water (200 mL) and extracted with EtOAc (3×200 mL). The combined organics were concentrated to a yellow residue. The residue was treated with CH2Cl2, and a precipitate formed which was collected to afford the title compound (2.830 g) as a fine yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 7.03 (t, J=1.4 Hz, 1H), 7.29 (dd, J=9.0, 1.6 Hz, 1H), 12.23 (s, 1H).
Name
4-bromo-2-fluoro-6-[(phenylmethyl)oxy]benzonitrile
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
49 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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